

# A Technical Guide to the Historical Development of Polyester Chemistry and Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This in-depth technical guide explores the seminal developments in the chemistry of **polyesters** and the evolution of their applications. From early laboratory curiosities to their current status as a cornerstone of the materials and textile industries, this document provides a comprehensive overview of the key scientific milestones, experimental protocols, and the ever-expanding utility of this versatile class of polymers.

## The Genesis of Polyester Chemistry: Early Explorations

The journey of **Polyester** chemistry began in the early 20th century with the pioneering work of Wallace Carothers and his research group at DuPont.<sup>[1]</sup> In the late 1920s and early 1930s, Carothers conducted systematic investigations into polymerization, laying the theoretical groundwork for the synthesis of high-molecular-weight polymers.<sup>[2][3]</sup> His research initially focused on the reaction of diacids with diols to form **Polyesters**.<sup>[1]</sup> While these early aliphatic **Polyesters** demonstrated the feasibility of creating long polymer chains, they exhibited low melting points and poor hydrolytic stability, rendering them impractical for textile applications.<sup>[3]</sup> A significant breakthrough in Carothers' work was the use of a molecular still to remove water, a byproduct of the condensation reaction, which drove the equilibrium towards the formation of higher molecular weight polymers.<sup>[1][4]</sup> Despite these advances, Carothers ultimately shifted his focus to polyamides, leading to the invention of nylon.<sup>[3]</sup>

## The Birth of a Commercial Workhorse: Poly(ethylene terephthalate) (PET)

The quest for a commercially viable **polyester** fiber was later taken up by British chemists John Rex Whinfield and James Tennant Dickson at the Calico Printers' Association.<sup>[5]</sup> Building on Carothers' foundational research, they turned their attention to aromatic dicarboxylic acids. In 1941, their work culminated in the landmark invention and patenting of poly(ethylene terephthalate) (PET), synthesized from the reaction of terephthalic acid with ethylene glycol.<sup>[5]</sup> This aromatic **polyester** displayed significantly improved properties over its aliphatic predecessors, including a higher melting point, greater hydrolytic stability, and excellent fiber-forming characteristics.

Imperial Chemical Industries (ICI) in the UK and DuPont in the US acquired the rights to this groundbreaking invention. ICI commercialized the fiber under the trade name Terylene, while DuPont introduced it as Dacron.<sup>[5][6][7]</sup> The commercial production of these fibers began in the early 1950s, marking the dawn of the **polyester** era.<sup>[5][8]</sup>

## Expansion of Applications: From Fibers to Films and Beyond

The initial success of **polyester** was overwhelmingly in the textile industry. Terylene and Dacron garments gained immense popularity due to their durability, wrinkle resistance, and ease of care.<sup>[9][10]</sup> The 1960s and 1970s saw a surge in the use of **polyester** in apparel, from everyday clothing to high-fashion items.

Beyond textiles, the unique properties of PET paved the way for a diverse range of applications. The development of biaxially-oriented PET film, known by trade names such as Mylar, opened up new possibilities in packaging, magnetic recording tape, and electrical insulation.<sup>[5]</sup> The 1970s witnessed another revolutionary application with the invention of the PET bottle, which has since become a dominant form of packaging for beverages and other consumer goods.

Today, **polyesters**, particularly PET, are ubiquitous. Their applications have expanded to include:

- Apparel and Home Furnishings: Clothing, carpets, curtains, and upholstery.[11]
- Packaging: Bottles for water and carbonated drinks, food jars, and films.
- Industrial and Technical Textiles: Ropes, sails, and conveyor belts.[12]
- Automotive: Tire cord fabrics and interior components.
- Electronics: Insulating films and components.[13]

## Quantitative Data on Polyester Development

The growth of **Polyester** production and the properties of early commercial fibers are summarized in the following tables.

Table 1: Global **Polyester** Fiber Production (1980-2023)

Year	Production (Million Metric Tons)
1980	5.2[14]
2014	46.1[14]
2020	57[15]
2021	61[15]
2022	63[16]
2023	71[17]

Table 2: Physical and Chemical Properties of Early Commercial **Polyester** Fibers (Terylene/Dacron)

Property	Value
Mechanical	
Tenacity ( g/den )	2.8 - 5.2[8][18]
Elongation (%)	19 - 30[8][18]
Physical	
Moisture Regain (%)	0.4[8][18]
Melting Point (°C)	250 - 260[8][18]
Density (g/cm <sup>3</sup> )	1.38[18]
Refractive Index	1.54, 1.72[18]
Chemical Resistance	
Acids	Resistant to cold acids[8][18]
Alkalies	Degrades in strong alkalies[8][18]
Organic Solvents	Resistant to most[8][18]
Bleaches	Resistant[8][18]

## Key Experimental Protocols

The following sections provide detailed methodologies for the laboratory synthesis of two historically significant **polyesters**.

### Synthesis of Glyptal Resin

Glyptal is a cross-linked **polyester** resin formed from the reaction of a polyol (glycerol) and a dicarboxylic acid anhydride (phthalic anhydride).

Materials:

- Phthalic anhydride: 15 g
- Glycerol: 11 mL

- Round-bottom flask (250 mL)
- Water condenser
- Heating mantle or sand bath
- Stirring rod
- Beaker

**Procedure:**

- Place 15 g of phthalic anhydride and 11 mL of glycerol into a 250 mL round-bottom flask.[19]  
[20]
- Attach a water condenser to the neck of the flask.
- Heat the mixture using a heating mantle or sand bath to a temperature of 130-170°C.[19][20]
- Maintain this temperature and continue heating with occasional stirring for approximately 15 minutes.[19][20] The mixture will become increasingly viscous as the polymerization proceeds.
- Once the reaction is complete, a brown-yellow, viscous resin will have formed.
- Carefully pour the hot resin into a beaker and allow it to cool and solidify.

**Safety Precautions:**

- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- Perform the experiment in a well-ventilated fume hood.
- Handle hot glassware with caution.

## Synthesis of Poly(ethylene terephthalate) (PET)

This procedure outlines a laboratory-scale synthesis of PET via a two-step transesterification and polycondensation process.

#### Materials:

- Dimethyl terephthalate (DMT): Molar equivalent
- Ethylene glycol: Molar equivalent (in excess)
- Catalyst (e.g., antimony trioxide): Small quantity
- Reaction vessel with a stirrer, nitrogen inlet, and a distillation column
- Vacuum pump
- Heating mantle

#### Procedure:

##### Step 1: Transesterification

- Charge the reaction vessel with dimethyl terephthalate and an excess of ethylene glycol.
- Add a catalytic amount of a suitable transesterification catalyst.
- Heat the mixture under a slow stream of nitrogen to approximately 150-200°C.[21]
- Methanol will be produced as a byproduct and should be continuously removed by distillation.
- Continue the reaction until the evolution of methanol ceases, indicating the formation of bis(2-hydroxyethyl) terephthalate (BHET).

##### Step 2: Polycondensation

- Increase the temperature of the reaction mixture to 260-300°C.[22]
- Gradually apply a vacuum to the system to remove the excess ethylene glycol, which will distill off.

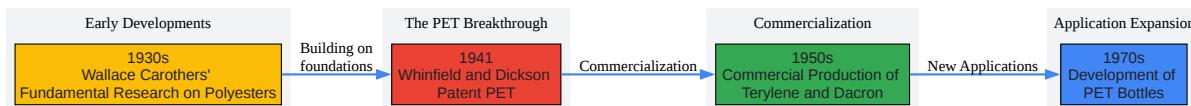
- The viscosity of the molten polymer will increase significantly as the polycondensation reaction proceeds.
- Continue the reaction under high vacuum until the desired molecular weight is achieved, which can be monitored by the torque on the stirrer.
- Extrude the molten polymer from the reactor and cool it to obtain solid PET.

#### Safety Precautions:

- This experiment should be conducted by trained personnel in a laboratory with appropriate safety equipment.
- All manipulations should be carried out in a fume hood.
- Wear heat-resistant gloves when handling the hot reaction vessel.
- Ensure the vacuum system is properly trapped to prevent the release of volatile organic compounds.

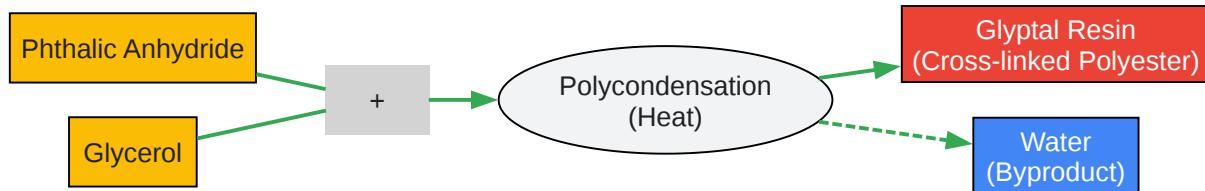
## Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate fundamental concepts in **polyester** chemistry and its historical development.



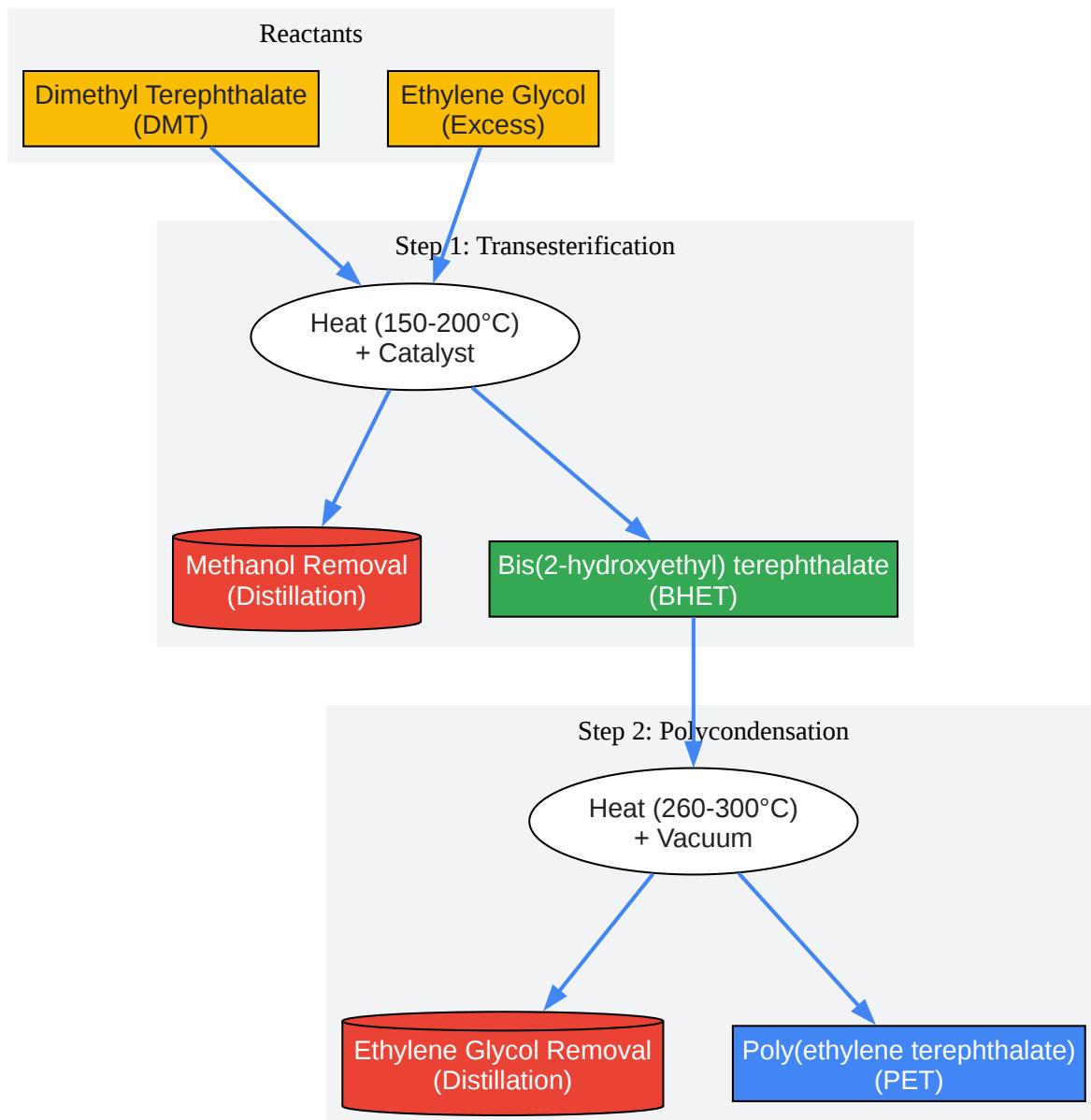
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A timeline of key milestones in the history of **polyester**.



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The synthesis pathway for Glyptal resin.

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A workflow diagram for the synthesis of PET.

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- To cite this document: BenchChem. [A Technical Guide to the Historical Development of Polyester Chemistry and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180765#historical-development-of-polyester-chemistry-and-applications]

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